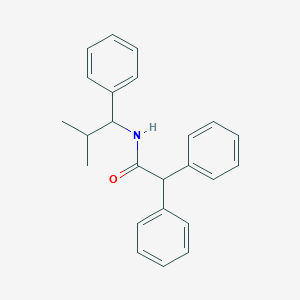

N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide

Übersicht

Beschreibung

N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide (MPD) is a synthetic compound that has been studied for its potential use in scientific research. MPD is a member of the diphenylacetic acid family, which has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.

Wissenschaftliche Forschungsanwendungen

Hydrogel Synthesis

N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide: can be utilized in the synthesis of synthetic hydrogels. These hydrogels are polymers capable of retaining large amounts of water due to their three-dimensional network structure. The compound’s properties may contribute to the hydrogel’s ability to mimic the biphasic nature of biological systems, making it an ideal component for biomedical applications such as tissue engineering .

Biomedical Applications

In the biomedical field, this compound could be used to enhance the biocompatibility and biodegradability of hydrogels. This is crucial for developing materials that can be safely implanted into the body and degrade without causing harm or requiring surgical removal .

Sensing Applications

The unique molecular structure of This compound might be exploited in the development of sensors. Hydrogels containing this compound could be engineered to respond to external stimuli such as pH, temperature, or mechanical force, which is valuable in creating smart diagnostic tools .

Drug Delivery Systems

This compound’s modifiable structure could be beneficial in drug delivery systems. Hydrogels incorporating it could be designed to respond to specific stimuli, thereby releasing therapeutic agents in a controlled manner. This targeted approach could improve the efficacy of treatments and reduce side effects .

Tissue Engineering

The compound’s potential to mimic the extracellular matrix makes it a candidate for creating scaffolds in tissue engineering. These scaffolds could support cell growth and differentiation, leading to the development of functional tissue constructs .

Catalysis

In the field of catalysis, This compound could be used to create catalysts with specific reactivity patterns. This could lead to more efficient chemical reactions, particularly in the synthesis of complex organic compounds .

Pollutant Removal

The compound could also be applied in environmental science for pollutant removal. Its incorporation into hydrogels could lead to the development of materials that can capture and degrade harmful substances from water or air .

Energy Storage

Lastly, the compound’s structural features might be useful in energy storage applications. By integrating it into hydrogel-based batteries or supercapacitors, it could contribute to the creation of devices with higher energy densities and better performance .

Wirkmechanismus

Target of Action

N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide is a universal alkoxyamine initiator for nitroxide-mediated living radical polymerization (NMP initiator) . It is particularly useful for the synthesis of styrene and acrylate polymers and co-polymers .

Mode of Action

The compound acts as an initiator in nitroxide-mediated living radical polymerization . It interacts with its targets, the monomers, by forming a covalent bond and initiating the polymerization process .

Biochemical Pathways

The compound is involved in the biochemical pathway of polymer synthesis . It initiates the polymerization process, leading to the formation of long-chain polymers . The downstream effects include the creation of materials with specific properties based on the type of monomers used and the conditions of the polymerization process .

Pharmacokinetics

Like other similar compounds, its adme properties and bioavailability would be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .

Result of Action

The result of the action of this compound is the formation of polymers . These polymers can have a wide range of applications, depending on their physical and chemical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the polymerization process is carried out .

Eigenschaften

IUPAC Name |

N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-18(2)23(21-16-10-5-11-17-21)25-24(26)22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,22-23H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWVGSPXXGOSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

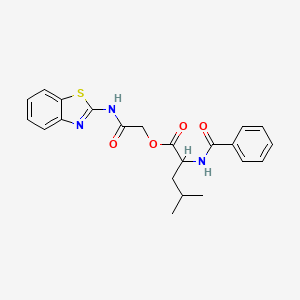

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

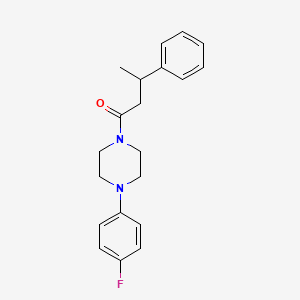

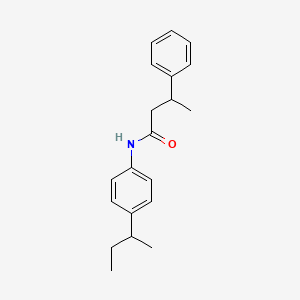

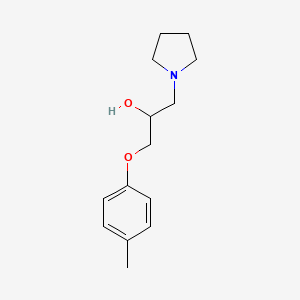

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3974788.png)

![4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3974814.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3974815.png)

![2-[(3-phenylbutanoyl)amino]benzamide](/img/structure/B3974816.png)

![N-(5-chloro-2-methylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974819.png)

![N~1~-(1,1-dioxidotetrahydro-3-thienyl)-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974826.png)

![benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3974834.png)

![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974882.png)